molecular formula C12H8F4O B11867158 2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene

Cat. No.: B11867158
M. Wt: 244.18 g/mol
InChI Key: PKEPQCIQTGWUAJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of difluoromethoxy and difluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical difluoromethylation of naphthalene derivatives using difluoromethylating agents under controlled conditions . This process often requires the use of radical initiators and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hydrogenated naphthalene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene
  • 2-(Fluoromethoxy)-3-(fluoromethyl)naphthalene
  • 2-(Difluoromethoxy)-3-(methyl)naphthalene

Uniqueness

2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and difluoromethyl groups, which impart distinct chemical properties compared to its analogs. These properties include enhanced stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H8F4O

Molecular Weight

244.18 g/mol

IUPAC Name

2-(difluoromethoxy)-3-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4O/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)17-12(15)16/h1-6,11-12H

InChI Key

PKEPQCIQTGWUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(F)F)OC(F)F

Origin of Product

United States

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